1-Bromo-3-methyl-2-butanone
Overview
Description
1-Bromo-3-methyl-2-butanone is an organic compound with the molecular formula C5H9BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-2-butanone can be synthesized through the bromination of 3-methyl-2-butanone. The procedure involves the following steps :
- A solution of 3-methyl-2-butanone in anhydrous methanol is prepared.
- The solution is cooled to 0–5°C using an ice-salt bath.
- Bromine is added in a rapid, steady stream while maintaining the temperature below 10°C.
- The reaction mixture is stirred until the red color of bromine fades, indicating the completion of the reaction.
- The mixture is then washed with water and diethyl ether, followed by drying over anhydrous calcium chloride.
- The product is purified by distillation under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of efficient cooling systems and continuous monitoring of reaction parameters are essential in industrial settings.
Chemical Reactions Analysis
1-Bromo-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-2-butanone.
Reduction Reactions: The compound can be reduced to 3-methyl-2-butanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized products depending on the reagents used.
Common reagents and conditions for these reactions include:
Substitution: Aqueous sodium hydroxide at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Scientific Research Applications
1-Bromo-3-methyl-2-butanone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Research on brominated ketones includes their potential use in developing pharmaceuticals.
Industry: It is employed in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-2-butanone involves its reactivity as a brominated ketone. The bromine atom makes the compound highly electrophilic, facilitating nucleophilic substitution reactions. The carbonyl group also participates in various reactions, including reductions and oxidations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or reagents used.
Comparison with Similar Compounds
1-Bromo-3-methyl-2-butanone can be compared with other brominated ketones, such as:
3-Bromo-2-butanone: Similar in structure but with the bromine atom at a different position.
1-Bromo-3-methylbutane: A brominated alkane with different reactivity.
3-Bromo-3-methyl-2-butanone: An isomer with the bromine atom on the same carbon as the methyl group.
The uniqueness of this compound lies in its specific reactivity patterns and the position of the bromine atom, which influences its chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTPEAXKKUPBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447581 | |
Record name | 1-bromo-3-methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19967-55-6 | |
Record name | 1-bromo-3-methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-methyl-butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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